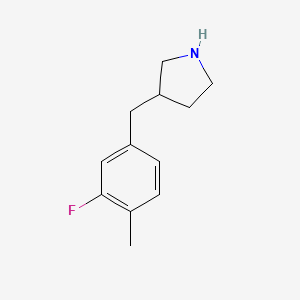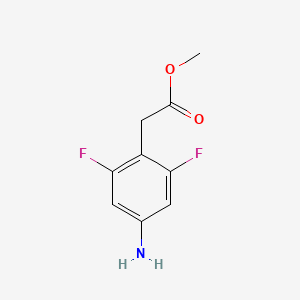
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of Intermediate: 3-amino-4-methyl-1H-pyrazole is reacted with acetic anhydride to form an intermediate compound.
Amidation: The intermediate is then reacted with propylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as temperature and pH control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide is unique due to its specific structural features and functional groups. The presence of the propyl group distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-3-4-11-8(14)6-13-5-7(2)9(10)12-13/h5H,3-4,6H2,1-2H3,(H2,10,12)(H,11,14) |
Clé InChI |
UDIFKEKDVOXCLC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CN1C=C(C(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)

![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)




